molecular formula C8H17N3O B1489801 2-(3-aminoazetidin-1-yl)-N-(propan-2-yl)acetamide CAS No. 1344371-44-3

2-(3-aminoazetidin-1-yl)-N-(propan-2-yl)acetamide

Cat. No. B1489801
M. Wt: 171.24 g/mol
InChI Key: MPNMMHQAJKDBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminoazetidin-1-yl)-N-(propan-2-yl)acetamide, also known as 2-AAPA, is an organic compound commonly used in laboratory experiments and scientific research. It is a synthetic derivative of the amino acid proline and has a wide range of applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Antibacterial Activity

Monocyclic β-lactam antibiotics have been a focal point of research due to their strong activity against a variety of Gram-negative bacteria, including β-lactamase-producing strains. Studies by Yoshida et al. (1986) on 3-[2-(2-aminothiazol-4-yl)-(Z)-2-(O-substituted oxyimino)acetamido]-1-(1H-tetrazol-5-yl)-2-azetidinones have shown that incorporating different functional groups, such as fluoromethyl and carbamoyloxymethyl, at the C-4 position of the β-lactam ring significantly enhances their antibacterial efficacy (Yoshida et al., 1986).

Antiexudative Activity

Research on pyrolin derivatives, including 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, has demonstrated promising antiexudative properties. Chalenko et al. (2019) synthesized these compounds and found significant anti-exudative activity in experimental models, indicating potential therapeutic applications for inflammatory conditions (Chalenko et al., 2019).

Anticonvulsant and CNS Depressant Activities

Nikalje et al. (2011) explored the anticonvulsant and CNS depressant potentials of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives. These compounds demonstrated protection against maximal electroshock seizure (MES) tests, highlighting their potential in managing seizures and related neurological disorders (Nikalje et al., 2011).

Antimicrobial and Antioxidant Activities

Research on new coumarin derivatives incorporating thiazolidinone moieties, such as N-(2-(3-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide, has shown significant antibacterial and antioxidant activities. These findings suggest potential applications in developing new antimicrobial and antioxidant agents (Hamdi et al., 2012).

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-6(2)10-8(12)5-11-3-7(9)4-11/h6-7H,3-5,9H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNMMHQAJKDBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminoazetidin-1-yl)-N-(propan-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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